Cas no 1798620-08-2 (5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide)

5-(4-Chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring both oxazole and oxazolyl carboxamide functional groups. Its molecular structure, incorporating a 4-chlorophenyl substituent, suggests potential utility in medicinal chemistry and agrochemical research. The compound's dual heterocyclic framework may confer stability and selective binding properties, making it a candidate for further investigation in drug discovery or pesticidal applications. Its well-defined synthesis route allows for precise modifications, enabling structure-activity relationship studies. The presence of the chlorophenyl group could enhance lipophilicity, potentially improving membrane permeability in biological systems. This compound serves as a versatile intermediate for developing novel bioactive molecules.
5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide structure
1798620-08-2 structure
Product Name:5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide
CAS No:1798620-08-2
MF:C13H8ClN3O3
MW:289.673921585083
CID:6215234
PubChem ID:76145357
Update Time:2025-06-08

5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide
    • F2434-1434
    • 1798620-08-2
    • 5-(4-chlorophenyl)-N-(isoxazol-3-yl)oxazole-2-carboxamide
    • AKOS024648112
    • Inchi: 1S/C13H8ClN3O3/c14-9-3-1-8(2-4-9)10-7-15-13(20-10)12(18)16-11-5-6-19-17-11/h1-7H,(H,16,17,18)
    • InChI Key: ZRZVTSBCPOECNC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CN=C(C(NC2C=CON=2)=O)O1

Computed Properties

  • Exact Mass: 289.0254188g/mol
  • Monoisotopic Mass: 289.0254188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.2Ų

5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide Pricemore >>

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Additional information on 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide

Introduction to 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide (CAS No. 1798620-08-2) and Its Emerging Applications in Chemical Biology

The compound 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide (CAS No. 1798620-08-2) represents a significant advancement in the realm of chemical biology, particularly in the design and development of novel bioactive molecules. This heterocyclic amide derivative has garnered considerable attention due to its unique structural framework and promising pharmacological properties. The presence of both an oxazole and an oxazolidinone moiety in its molecular structure endows it with enhanced binding affinity and selectivity towards various biological targets, making it a valuable scaffold for drug discovery initiatives.

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in inflammatory pathways. Specifically, preliminary investigations suggest that 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins and play a central role in modulating inflammatory responses. The 4-chlorophenyl substituent at the para position of the aromatic ring is believed to contribute to the compound's binding efficiency by engaging in hydrophobic interactions with the enzyme active site. This feature aligns with the broader trend in medicinal chemistry toward the development of small-molecule inhibitors with optimized pharmacokinetic profiles.

In addition to its anti-inflammatory potential, this compound has been explored for its neuroprotective effects. Oxazole derivatives are well-documented for their ability to interact with neurotransmitter receptors and ion channels, thereby modulating neuronal activity. The 1,2-oxazol-3-yl moiety in 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide is particularly noteworthy, as it has been shown to exhibit favorable interactions with sigma receptors, which are implicated in various neurological disorders. Preclinical studies have demonstrated that this scaffold can attenuate oxidative stress and neuroinflammation, suggesting its utility in conditions such as Alzheimer's disease and Parkinson's disease. The 1,3-oxazole core further enhances its stability and bioavailability, critical factors for therapeutic efficacy.

The synthesis of 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide involves a multi-step process that leverages advanced organic transformations. Key steps include the condensation of appropriately substituted oxazoles with chlorobenzene derivatives under controlled conditions to introduce the 4-chlorophenyl group. Subsequent functionalization via amide bond formation completes the molecular architecture. The synthetic route has been optimized to ensure high yields and purity, which are essential for subsequent pharmacological testing. Advances in catalytic methods have further refined this process, reducing reaction times and minimizing byproduct formation.

The pharmacokinetic profile of this compound is another area of interest. Studies indicate that it exhibits moderate solubility in aqueous media but excellent solubility in organic solvents commonly used in drug formulation. This property facilitates its administration via multiple routes, including oral and intravenous delivery. Additionally, preliminary toxicological assessments have revealed a favorable safety profile at therapeutic doses, suggesting minimal off-target effects. These attributes make it a promising candidate for further clinical development.

Computational modeling has played a crucial role in understanding the binding interactions of 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide with biological targets. Molecular docking studies have identified key residues within target proteins that interact with different regions of the molecule. The 4-chlorophenyl group engages primarily through hydrophobic interactions with aromatic pockets of the enzyme active site, while the oxazole and oxazolidinone moieties form hydrogen bonds with polar residues. These insights have guided structural modifications aimed at improving binding affinity and selectivity.

The therapeutic potential of this compound extends beyond inflammation and neuroprotection. Emerging evidence suggests that it may also exhibit anticancer properties by inhibiting kinases involved in tumor proliferation and survival pathways. The unique structural features of 5-(4-chlorophenyl)-N-(1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide allow it to disrupt aberrant signaling cascades characteristic of cancer cells without significantly affecting normal tissues. This selective toxicity is a critical factor in developing effective anticancer agents.

Future research directions include exploring combination therapies where 5-(4-chlorophenyl)-N-(1,2-oxazol-3-y l)-1 , 3 - oxazole - 2 - carboxamide is paired with other bioactive molecules to enhance therapeutic outcomes. Additionally , investigating its potential as a prodrug or analog development could expand its applications . The integration of machine learning algorithms into virtual screening pipelines has accelerated the identification of novel derivatives with improved pharmacological profiles . These computational tools have proven invaluable in predicting binding affinities and optimizing lead compounds for clinical trials .

In conclusion,5 -( 4 - chlorophenyl ) - N -( 1 , 2 - ox az ol - 3 - yl ) - 1 , 3 - ox azole - 2 - carboxamide ( CAS No . 17986 20 - 08 - 2 ) stands out as a versatile scaffold with significant therapeutic promise across multiple disease indications . Its unique structural features , coupled with favorable pharmacokinetic properties , make it an attractive candidate for further development . As research progresses , this compound is poised to contribute substantially to advancements in chemical biology and medicinal chemistry .

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